molecular formula C10H10BrClO3 B3212233 Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate CAS No. 109803-49-8

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate

Cat. No.: B3212233
CAS No.: 109803-49-8
M. Wt: 293.54 g/mol
InChI Key: HESYIEDDICFDIU-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a substituted benzoate ester featuring a bromomethyl group at position 2, a chlorine atom at position 5, and a methoxy group at position 4. This compound is of significant interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for bioactive molecules. The bromomethyl group serves as a reactive handle for further functionalization, while the chloro and methoxy substituents influence electronic and steric properties, modulating its reactivity and stability.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESYIEDDICFDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-(hydroxymethyl)-5-chloro-4-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane. The reaction is carried out at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Notably, it is involved in the preparation of SGLT2 inhibitors, which are critical in managing diabetes. The compound facilitates the introduction of bromomethyl and chloro substituents that are essential for the biological activity of these inhibitors.

Case Study: SGLT2 Inhibitors

A recent study highlighted the efficient synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. The process involved a scalable method yielding significant quantities (approximately 70 kg per batch) with a total yield of 24% using this compound as a precursor . This demonstrates the compound's utility in pharmaceutical manufacturing.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals. Its structure allows for modifications that can enhance herbicidal or fungicidal properties. Research into phenolic acid derivatives has shown that similar compounds exhibit antifungal and antibacterial activities, suggesting that this compound could be modified for agricultural applications .

Chemical Synthesis and Modifications

The compound can also serve as a building block for synthesizing other complex molecules. For instance, it can undergo various chemical reactions such as nucleophilic substitutions and cross-coupling reactions to produce diverse derivatives with potential biological activities.

Table: Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionsSubstituted benzoates
Cross-CouplingPd-catalyzed reactionsAryl-aryl coupled products
EsterificationAcid-catalyzed reactionsVarious esters

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The chloro and methoxy groups can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituent positions, functional groups, and synthetic approaches are highlighted.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Analogous Benzoate Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Purity/Yield (Reported)
This compound BrCH2 (2), Cl (5), OMe (4) C10H10BrClO3 Bromomethyl, ester Not reported
Methyl 5-bromo-4-chloro-2-methoxybenzoate Br (5), Cl (4), OMe (2) C9H7BrClO3 Bromo, ester High yield (implied)
2-Amino-4-chloro-5-methoxybenzonitrile NH2 (2), Cl (4), OMe (5) C8H6ClN2O Amino, nitrile 97% purity
Ethyl 4-methylbenzenesulfonate SO3Et (4), Me (1) C9H12O3S Sulfonate ester 90% purity

Key Observations:

  • Substituent Position Effects : The placement of halogens (Br, Cl) and methoxy groups significantly alters reactivity. For example, methyl 5-bromo-4-chloro-2-methoxybenzoate features bromine at position 5, making it less sterically hindered for nucleophilic aromatic substitution compared to the bromomethyl group at position 2 in the target compound, which is more reactive toward elimination or alkylation.
  • Functional Group Influence: The bromomethyl group in the target compound enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas the nitrile group in 2-amino-4-chloro-5-methoxybenzonitrile offers a pathway for cyclization or hydrolysis to carboxylic acids.

Research Findings and Implications

  • Synthetic Scalability : The use of excess methyl iodide (7 equivalents) in suggests that steric hindrance from substituents may necessitate reagent excess for efficient esterification, a consideration for scaling up the target compound’s synthesis.
  • Purity Challenges: Compounds like 2-amino-4-chloro-5-methoxybenzonitrile achieve >95% purity via recrystallization or chromatography, implying similar purification strategies may apply to the target compound despite its higher molecular complexity.

Biological Activity

Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is an organic compound with significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H10BrClO3 and a molecular weight of approximately 263.52 g/mol. The compound features a methoxy group, a bromomethyl group, and a chloro substituent on a benzoate structure, enhancing its reactivity and making it valuable in organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a synthetic intermediate. Its structural components allow it to participate in various reactions that can lead to biologically active compounds.

Enzyme Inhibition Studies

The compound's reactivity suggests it may act as an enzyme inhibitor. For example, similar benzoic acid derivatives have been evaluated for their inhibitory effects on various enzymes involved in metabolic pathways. These studies indicate that modifications in the halogen and methoxy groups can significantly influence inhibitory potency .

Synthetic Applications

This compound serves as a crucial intermediate in synthesizing therapeutic agents, particularly sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The compound's synthesis can be scaled effectively for industrial applications, highlighting its importance in pharmaceutical manufacturing .

Case Studies and Research Findings

  • Synthesis of SGLT2 Inhibitors :
    • A study demonstrated a practical process for synthesizing SGLT2 inhibitors using this compound as an intermediate. The method achieved high yields and was scalable for industrial production .
  • Structure-Activity Relationship (SAR) Studies :
    • Research into related compounds has shown that the introduction of various substituents at different positions on the benzoate ring can modulate biological activity significantly. For instance, compounds with bromine or methoxy groups exhibited varied potency against specific targets, suggesting that similar modifications could enhance the activity of this compound .

Comparative Data Table

Compound NameBiological ActivityReference
This compoundIntermediate in SGLT2 inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidKey intermediate for therapeutic agents
Various benzoic acid derivativesAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a precursor using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (273 K), followed by esterification. Key steps include controlled addition of bromine to avoid over-substitution and purification via column chromatography .
  • Critical Parameters : Temperature control (<5°C during bromination), stoichiometric ratios (1:1.1 precursor-to-bromine), and solvent selection (dichloromethane) minimize side reactions. Yield optimization requires inert atmospheres and anhydrous conditions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodology : ¹H NMR identifies the bromomethyl (δ ~4.3–4.5 ppm, singlet) and methoxy (δ ~3.8–3.9 ppm, singlet) groups. ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and aromatic carbons. Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .
  • Data Interpretation : Compare coupling patterns with analogs (e.g., methyl 5-acetyl-2-propoxybenzoate) to distinguish substituent positions .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity impact nucleophilic substitution pathways in medicinal chemistry applications?

  • Mechanistic Insight : The bromomethyl group acts as an alkylating agent, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent methoxy and chloro groups slows kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) .
  • Case Study : Substitution with azide ions yields intermediates for click chemistry, critical in prodrug design. Competing elimination (E2) can occur under basic conditions, necessitating pH control .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Analytical Approach : Conduct comparative bioassays using standardized protocols (e.g., enzyme inhibition assays for PDE5) to control variables like purity (>98% by HPLC) and solvent effects (DMSO concentration ≤1%) .
  • Data Reconciliation : Use crystallographic data (e.g., X-ray structures) to confirm stereoelectronic effects influencing target binding. For example, trifluoromethyl analogs show enhanced lipophilicity but reduced solubility, altering bioavailability .

Q. How do storage conditions affect the compound’s stability, and what handling protocols mitigate degradation?

  • Stability Analysis : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the ester group. Degradation products (e.g., free carboxylic acid) can be monitored via TLC (Rf shift) or LC-MS .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling. In case of spills, neutralize with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
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